N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Antioxidant and Enzyme Inhibitory Activities
Benzenesulfonamides incorporating triazine motifs and piperidine units have been investigated for their antioxidant properties and inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase enzymes. These enzymes are associated with neurodegenerative diseases like Alzheimer's and Parkinson's, as well as pigmentation disorders. Compounds in this class showed moderate antioxidant activity and significant inhibitory potency against AChE and BChE, suggesting potential for therapeutic applications in managing related diseases (Lolak et al., 2020).
Phospholipase A2 Inhibition
Substituted benzenesulfonamides have been evaluated as potent inhibitors of membrane-bound phospholipase A2, an enzyme implicated in inflammatory processes and cardiovascular diseases. N-(phenylalkyl)piperidine derivatives of this class demonstrated significant inhibitory effects, highlighting their potential as therapeutic agents for inflammatory conditions and myocardial infarction (Oinuma et al., 1991).
Antimicrobial Activity
Research on sulfonamides bearing piperidine nuclei has revealed their effectiveness against a variety of bacterial strains, indicating potential applications in developing new antimicrobial agents. These studies underline the broad-spectrum antibacterial properties of piperidine-incorporating sulfonamides, which could be instrumental in addressing antibiotic resistance (Desai et al., 2016).
Carbonic Anhydrase Inhibition
A series of benzenesulfonamides incorporating aroylhydrazone, piperidinyl, and sulfone moieties have been investigated for their inhibitory action on human carbonic anhydrase isozymes. These compounds exhibit low nanomolar activity against certain isozymes, suggesting potential for therapeutic use in managing conditions like glaucoma, epilepsy, and certain cancers (Alafeefy et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a complex molecule and its interaction with biological systems is likely multifaceted
Mode of Action
It is known that pyridazine derivatives, which this compound is a part of, have been shown to exhibit a wide range of pharmacological activities . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Pyridazine derivatives have been shown to interact with a variety of biological targets and physiological effects . The downstream effects of these interactions are complex and require further investigation.
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of anticipated biological properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Properties
IUPAC Name |
N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3S/c23-22(24,25)32-18-7-9-19(10-8-18)33(30,31)28-17-6-4-5-16(15-17)20-11-12-21(27-26-20)29-13-2-1-3-14-29/h4-12,15,28H,1-3,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFSOWSLTLUOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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